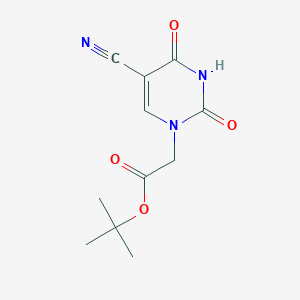

Tert-butyl 2-(5-cyano-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

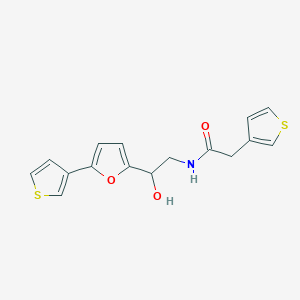

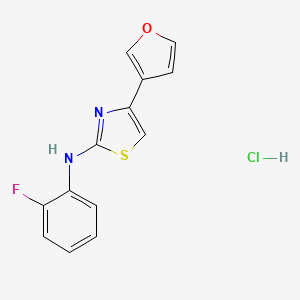

The InChI code for this compound is 1S/C11H13N3O4/c1-11(2,3)18-8(15)6-14-5-7(4-12)9(16)13-10(14)17/h5H,6H2,1-3H3,(H,13,16,17) . This code provides a detailed description of the molecule’s structure, including the positions of the cyano, carbonyl, and tert-butyl groups.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

Synthesis of Nitrogen Heterocycles

One research avenue involves the utilization of tert-butyl derivatives as precursors for the synthesis of nitrogen-containing heterocycles. For example, (tert-Butyl-NNO-azoxy)acetonitrile serves as a useful precursor for several nitrogen heterocycles through a one-step reduction of an oxime group to a methylene unit, demonstrating the compound's versatility in synthesizing complex structures (Klenov et al., 2016).

Enhancer of Drug Cytotoxicity

Another significant application is in the realm of bioorganic chemistry, where tert-butyl derivatives have been studied for their role in enhancing the cytotoxic activity of drugs against human tumor cells. This research suggests that the tert-butyl dimethyl silyl group can significantly modulate cytotoxic activity, indicating its potential for developing new cancer therapies (Donadel et al., 2005).

Organic Synthesis and Catalysis

In the field of organic synthesis, the tert-butyl group is pivotal in the development of catalytic processes and synthesis of complex organic molecules. For instance, iridium-catalyzed alpha-alkylation of acetates using primary alcohols and diols has been demonstrated with tert-butyl acetate, showcasing the compound's utility in creating valuable carboxylates from simple alcohols (Iuchi, Obora, & Ishii, 2010).

Metabolic Engineering for Biofuel Production

Moreover, metabolic engineering efforts have explored the use of cyanobacteria to produce 1-butanol, a biofuel, directly from carbon dioxide, where tert-butyl derivatives might find applications in enhancing the efficiency of such bio-conversions, showcasing the intersection of organic chemistry and renewable energy solutions (Lan & Liao, 2011).

Propiedades

IUPAC Name |

tert-butyl 2-(5-cyano-2,4-dioxopyrimidin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-11(2,3)18-8(15)6-14-5-7(4-12)9(16)13-10(14)17/h5H,6H2,1-3H3,(H,13,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMPXFVSVXHPGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=C(C(=O)NC1=O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide](/img/structure/B2686655.png)

![3-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)propanamide](/img/structure/B2686656.png)

![N'-[(E)-(4-chlorophenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2686661.png)

![N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-3-phenylpropanamide](/img/no-structure.png)

![N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)(trifluoro)methanesulfonamide](/img/structure/B2686664.png)

![3-[4-Amino-3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2686666.png)

![2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2686675.png)